molecular formula C9H9BrN4O2 B13001022 Ethyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Ethyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Cat. No.: B13001022
M. Wt: 285.10 g/mol
InChI Key: FRVLDBYZPNFKSU-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound with a unique structure that includes a pyrrolo[2,1-f][1,2,4]triazine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including ethyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of ethyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate typically involves optimized synthetic routes that ensure high yield and purity. These methods often utilize automated processes and advanced reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to and inhibit certain enzymes and proteins, thereby modulating various biological processes . For example, it has been shown to inhibit kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Ethyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H9BrN4O2

Molecular Weight

285.10 g/mol

IUPAC Name

ethyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

InChI

InChI=1S/C9H9BrN4O2/c1-2-16-9(15)6-3-5(10)7-8(11)12-4-13-14(6)7/h3-4H,2H2,1H3,(H2,11,12,13)

InChI Key

FRVLDBYZPNFKSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2N1N=CN=C2N)Br

Origin of Product

United States

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